- Pyrrolo[2,3-d]pyrimidine derivatives as JAK1 inhibitors and their preparation and use for the treatment of myelodysplastic syndromes, World Intellectual Property Organization, , ,

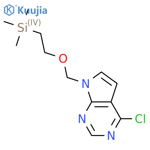

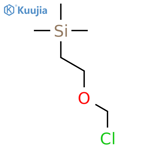

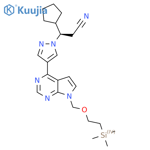

Cas no 941685-27-4 (4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine)

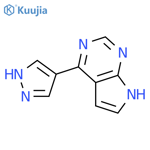

![4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine structure](https://fr.kuujia.com/scimg/cas/941685-27-4x500.png)

941685-27-4 structure

Nom du produit:4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine

Numéro CAS:941685-27-4

Le MF:C15H21N5OSi

Mégawatts:315.445643186569

MDL:MFCD11857754

CID:1061220

PubChem ID:329772298

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Propriétés chimiques et physiques

Nom et identifiant

-

- 4-(1H-PYRAZOL-4-YL)-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE

- INCB032304

- trimethyl-[2-[[4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl]silane

- 4-(1H-pyrazol-4-yl)-7-((2-trimethylsilanylethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

- -7-((2-(trimethylsilyl)

- 4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine

- 4-(1H-Pyrazol-4-yl)-

- 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine

- 7H-Pyrrolo[2,3-d]pyrimidine, 4-(1H-pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-

- 4-(1H-pyrazol-4-yl)-7-(2-trimethylsilanylethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine

- 4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI)

- 4-(1 H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine

- 4-(1H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7 H-pyrrolo[2,3-d]-pyrimidine

- EN300-7386208

- 4-(1H-pyrazol-4-yl)-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine

- 4-(1H-pyrazol-4-yl)-7-(2-trimethylsilanyl-ethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine

- A1-24362

- 4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI); 4-(1 H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine; 4-(1H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7 H-pyrrolo[2,3-d]-pyr

- HY-78248

- AS-52590

- 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl-7H-pyrrolo[2,3-d]pyrimidine

- 4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole

- 4-(1H-pyrazol4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine

- SY047224

- s5277

- SB17825

- 4-(4-Pyrazolyl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine

- 4-(1H-pyrazol-4-yl)-7-[2-(trimethylsilyl) ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine

- Z3234820937

- 4-(1 H-pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine

- P15380

- BCP10260

- MFCD11857754

- 941685-27-4

- AVMLPTWVYQXRSV-UHFFFAOYSA-N

- 4-(1H-pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine

- AKOS015854478

- 4-(7-{[2-(trimethylsilyl)ethoxy]methyl}pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole

- AC-30032

- 3T5PU86BEN

- CCG-267649

- DA-22983

- 4-(1H-pyrazol-4-y)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine

- CS-M2189

- 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine, AldrichCPR

- DTXSID10655267

- SCHEMBL99142

- C15H21N5OSi

- EX-A2234

- INCB-032304

- 4-(1H-pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine

-

- MDL: MFCD11857754

- Piscine à noyau: 1S/C15H21N5OSi/c1-22(2,3)7-6-21-11-20-5-4-13-14(12-8-18-19-9-12)16-10-17-15(13)20/h4-5,8-10H,6-7,11H2,1-3H3,(H,18,19)

- La clé Inchi: AVMLPTWVYQXRSV-UHFFFAOYSA-N

- Sourire: N1NC=C(C2C3C=CN(C=3N=CN=2)COCC[Si](C)(C)C)C=1

Propriétés calculées

- Qualité précise: 315.15200

- Masse isotopique unique: 315.15153684g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 6

- Comptage des atomes lourds: 22

- Nombre de liaisons rotatives: 6

- Complexité: 364

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 68.6Ų

Propriétés expérimentales

- Couleur / forme: No data avaiable

- Dense: 1.20±0.1 g/cm3 (20 ºC 760 Torr),

- Point de fusion: No data available

- Point d'ébullition: 501.8±50.0℃/760mmHg

- Point d'éclair: 257.3±30.1 °C

- Solubilité: Insuluble (1.0E-3 g/L) (25 ºC),

- Le PSA: 68.62000

- Le LogP: 3.13370

- Pression de vapeur: 0.0±1.2 mmHg at 25°C

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302

- Déclaration d'avertissement: P280-P305+P351+P338

- Numéro de transport des marchandises dangereuses:NONH for all modes of transport

- Code de catégorie de danger: 22

- Instructions de sécurité: H302 (100%) H312 (50%) H332 (50%)

-

Identification des marchandises dangereuses:

- Conditions de stockage:Inert atmosphere,2-8°C(BD196747)

- Niveau de danger:IRRITANT

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Données douanières

- Code HS:2933990090

- Données douanières:

Code douanier chinois:

2933990090Résumé:

2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1483733-10mg |

4-(4-Pyrazolyl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine |

941685-27-4 | 99+% | 10mg |

$7.00 | 2022-05-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049345-5g |

4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine |

941685-27-4 | 98% | 5g |

¥537.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049345-25g |

4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine |

941685-27-4 | 98% | 25g |

¥3021.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7323-25G |

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine |

941685-27-4 | 97% | 25g |

¥ 2,461.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7323-250G |

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine |

941685-27-4 | 97% | 250g |

¥ 11,206.00 | 2023-04-12 | |

| Ambeed | A707673-250mg |

4-(4-Pyrazolyl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine |

941685-27-4 | 99% | 250mg |

$10.0 | 2025-02-25 | |

| abcr | AB263671-25 g |

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine; . |

941685-27-4 | 25 g |

€677.10 | 2023-07-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049345-250mg |

4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine |

941685-27-4 | 98% | 250mg |

¥85.00 | 2024-04-24 | |

| Enamine | EN300-7386208-0.25g |

4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole |

941685-27-4 | 95.0% | 0.25g |

$34.0 | 2025-03-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7323-10G |

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine |

941685-27-4 | 97% | 10g |

¥ 1,227.00 | 2023-04-12 |

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol , Water ; overnight, 100 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 2 h, pH 0.5, 35 - 45 °C

Référence

- Identification, Synthesis, and Characterization of Novel Baricitinib Impurities, ACS Omega, 2023, 8(10), 9583-9591

Méthode de production 3

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 8 h, rt

1.2 Reagents: Sodium carbonate ; pH 9 - 10

1.2 Reagents: Sodium carbonate ; pH 9 - 10

Référence

- Design and Synthesis of Ligand Efficient Dual Inhibitors of Janus Kinase (JAK) and Histone Deacetylase (HDAC) Based on Ruxolitinib and Vorinostat, Journal of Medicinal Chemistry, 2017, 60(20), 8336-8357

Méthode de production 4

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; overnight, rt

Référence

- Pyrrolopyrimidine five-membered N-heterocyclic derivative and its application, China, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol , Water ; rt; 1 - 4 h, 90 °C; 90 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt; 2 - 5 h, 16 - 30 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt; 2 - 5 h, 16 - 30 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt

Référence

- Preparation of azetidine and cyclobutane derivatives as JAK inhibitors, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: (T-4)-Dichlorobis(tricyclohexylphosphine)nickel Solvents: Dimethyl sulfoxide , Water ; 1 - 2 h, rt → 70 °C

Référence

- Preparation method of lucotinib phosphate, China, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; 30 min, 0 - 5 °C

1.2 0 - 5 °C; 1 - 2 h, 0 - 5 °C

1.3 Reagents: Water

1.4 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ; 2 h, 85 - 90 °C

1.5 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 2 h, pH 0.5, 35 - 40 °C

1.2 0 - 5 °C; 1 - 2 h, 0 - 5 °C

1.3 Reagents: Water

1.4 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ; 2 h, 85 - 90 °C

1.5 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 2 h, pH 0.5, 35 - 40 °C

Référence

- Process for preparing crystalline forms of baricitinib, European Patent Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide , Water ; 30 min, rt → 125 °C; cooled

Référence

- Preparation of heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors, United States, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Potassium carbonate ; 20 min, 20 - 25 °C

1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 20 - 30 °C; 3 h, 120 - 125 °C

1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 20 - 30 °C; 3 h, 120 - 125 °C

Référence

- Improved process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate, India, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol , Water ; rt; 3 - 4 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 5 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt

1.4 Solvents: Acetonitrile ; 1 - 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 5 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt

1.4 Solvents: Acetonitrile ; 1 - 2 h, reflux

Référence

- Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction, Organic Letters, 2009, 11(9), 1999-2002

Méthode de production 11

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Acetonitrile ; 25 - 30 °C

Référence

- An improved process for the preparation of Ruxolitinib phosphate, India, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: tert-Butanol ; 10 min, rt; rt → 105 °C; 4 h, 100 - 105 °C

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 12 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 12 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, rt

Référence

- Preparation of Ruxolitinib and its intermediates, India, , ,

Méthode de production 13

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; overnight, 80 °C

Référence

- Preparation method of pyrrole/imidazo six-membered heteroaromatic compound, and medical application thereof for preventing and treating Janus kinase (JAK) activity-related diseases, China, , ,

Méthode de production 14

Conditions de réaction

1.1 Reagents: Sodium acetate , Hydrogen Solvents: Ethylene glycol diethyl ether ; 5 h, 0.05 - 0.1 MPa, 50 - 55 °C

Référence

- Simple synthesis method of 7-protective-substituent-4-(1-hydrogen-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidine, China, , ,

Méthode de production 15

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 2 h, 35 - 45 °C

Référence

- Process for preparing low hygroscopic amorphous form of baricitinib, European Patent Organization, , ,

Méthode de production 16

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol , Water ; 1 - 4 h, rt → 90 °C; 90 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 5 h, 16 - 30 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 5 h, 16 - 30 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt

Référence

- Processes and intermediates for making a JAK inhibitor, United States, , ,

Méthode de production 17

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Water ; 4 - 6 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; < 25 °C; 10 min, < 25 °C; 1 - 2 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; < 25 °C; 10 min, < 25 °C; 1 - 2 h, rt

Référence

- Processes for preparing JAKs inhibitors and related intermediate compounds, World Intellectual Property Organization, , ,

Méthode de production 18

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 - 5 °C; 1 h, 0 - 5 °C

1.2 2 h, 0 - 5 °C

1.2 2 h, 0 - 5 °C

Référence

- Preparation method of (7R)-4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine as key intermediate of baricitinib for treating rheumatoid arthritis, China, , ,

Méthode de production 19

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 25 - 30 °C

Référence

- An improved process for the preparation of Ruxolitinib phosphate, World Intellectual Property Organization, , ,

Méthode de production 20

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide , Water ; 30 min, rt → 125 °C; cooled

Référence

- Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors and their preparation and use in the treatment of diseases, United States, , ,

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Raw materials

- 1-(1-ethoxyethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

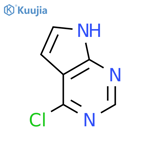

- 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

- (3R)-3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile

- 4-(3-Chloro-1H-pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine

- 4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

- INDEX NAME NOT YET ASSIGNED

- 2-(Trimethylsilyl)ethoxymethyl chloride

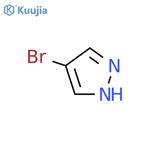

- 4-Bromopyrazole

- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

- (+)-Dibenzoyl-D-tartaric acid

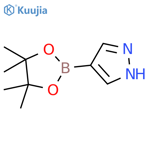

- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester

- 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane

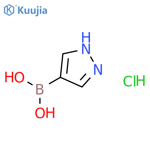

- Pyrazole-4-boronic Acid Hydrochloride

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Preparation Products

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Littérature connexe

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024

Related Articles

-

Bortezomib Intermédiaire A : Nouvelles Perspectives en Chimie Bio-pharmaceutique Bortezomib Int……Jun 19, 2025

-

Caractérisation et applications de l'5-méthylbenzotriazole dans la chimie bio-pharmaceutique Ca……Jun 17, 2025

-

Étude de l'activité biologique du 2-(diméthoxyphosphinyl)-1-indane dans les thérapies contre le……Jun 19, 2025

-

Licochalcone A : Un Nouveau Jardin de Possibilités dans la Chimie Bio-Pharmaceutique Licochalc……Jun 19, 2025

-

Nouvelles Compétences pour la Synthèse et les Applications du 1,1'-Bis(diméthoxy silanoyl)diphényle ……Jun 19, 2025

941685-27-4 (4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine) Produits connexes

- 17579-99-6(Methyltriphenoxyphosphonium iodide)

- 1185306-44-8(2,4-Difluoro-5-(methyl-d3)-chlorobenzene)

- 893725-35-4(4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol)

- 1489320-67-3(1-(furan-2-yl)-4,4-dimethoxybutane-1,3-dione)

- 911228-95-0(N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide)

- 921792-77-0(N-(4-{(4-carbamoylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-4-methoxybenzamide)

- 2138551-59-2(2-{[6-Amino-2-(ethoxymethyl)quinazolin-4-yl]sulfanyl}acetic acid)

- 1312535-22-0(N-(3-Bromo-5-methylphenyl)-4-methylpyrimidin-2-amine)

- 2138535-05-2(2-(methylamino)ethyl({3-(propan-2-yl)-1,2,4-oxadiazol-5-ylmethyl})(2,2,2-trifluoroethyl)amine)

- 2228259-07-0(5-(2-nitroethyl)-1-benzofuran)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:941685-27-4)4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine

Pureté:99%/99%/99%/99%/99%

Quantité:10.0g/25.0g/50.0g/100.0g/250.0g

Prix ($):154.0/309.0/505.0/842.0/1405.0